molecular formula C10H9NO4S B1644318 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid CAS No. 923710-57-0

5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid

Cat. No.: B1644318
CAS No.: 923710-57-0
M. Wt: 239.25 g/mol
InChI Key: QKPNHNBCKNWOFO-UHFFFAOYSA-N
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Description

5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a thiophen-2-yl group at position 2, an ethoxy group at position 5, and a carboxylic acid moiety at position 4. Oxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities .

Properties

IUPAC Name

5-ethoxy-2-thiophen-2-yl-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-14-10-7(9(12)13)11-8(15-10)6-4-3-5-16-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPNHNBCKNWOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923710-57-0
Record name 5-ethoxy-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
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Preparation Methods

Hantzsch-Type Oxazole Formation

The Hantzsch synthesis, involving cyclocondensation of α-haloketones with carboxamides, has been adapted for thienyl-oxazole systems. A modified protocol reacts 2-thiophenecarboxaldehyde with ethyl glycinate hydrochloride in the presence of phosphorus oxychloride (POCl₃) to form the oxazole core. Subsequent ethoxylation at C5 is achieved using sodium ethoxide (NaOEt) in anhydrous ethanol under reflux (78°C, 12 hours), yielding the ethoxy-substituted intermediate.

Key Reaction Parameters

Component Quantity Conditions Yield
2-Thiophenecarboxaldehyde 10 mmol POCl₃, DMF, 0°C → RT, 6h 68%
Ethyl glycinate·HCl 12 mmol
NaOEt 15 mmol EtOH, reflux, 12h 72%

Thiophene-Oxazole Ring Closure

Alternative routes employ dithiazole intermediates, as demonstrated in the synthesis of related benzo[d]oxazole derivatives. Disulfur dichloride (S₂Cl₂) facilitates cyclization of o-aminophenol derivatives with thiophene-containing precursors. For 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid, this method requires precise temperature control (0°C → RT) to prevent over-oxidation.

Multi-Step Functionalization Strategies

Direct Carboxylation at C4

Post-cyclization carboxylation introduces the carboxylic acid group via lithiation-electrophilic trapping. The oxazole intermediate is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), followed by quenching with dry ice (CO₂). This method achieves 58–62% conversion but demands strict anhydrous conditions.

Lithiation-Carboxylation Optimization

Parameter Optimal Value Deviation Impact
Temperature −78°C >−60°C: Side reactions ↑
LDA Equivalents 1.1 <1.0: Incomplete lithiation
CO₂ Exposure Time 30 min Prolonged: Ester formation

Ethoxy Group Introduction via Nucleophilic Substitution

A halogenated precursor (5-chloro-2-thien-2-yl-1,3-oxazole-4-carboxylic acid) undergoes nucleophilic substitution with sodium ethoxide. Kinetic studies reveal second-order dependence on [NaOEt], with tetrabutylammonium iodide (TBAI) accelerating the reaction by 40% via phase-transfer catalysis.

Substitution Efficiency

Catalyst Temp (°C) Time (h) Yield (%)
None 80 24 51
TBAI 80 16 71
18-C-6 80 18 63

Ester Hydrolysis Routes

Saponification of Ethyl Ester Precursors

The ethyl ester derivative (this compound ethyl ester) is hydrolyzed using aqueous NaOH (2M) in THF/H₂O (3:1). Prolonged heating (70°C, 8h) ensures complete de-esterification, though decarboxylation becomes significant beyond 10 hours.

Hydrolysis Conditions Comparison

Base Solvent Time (h) Yield (%) Purity (HPLC)
NaOH (2M) THF/H₂O 8 89 98.2
LiOH (1M) MeOH/H₂O 6 85 97.8
H₂SO₄ (1M) Dioxane/H₂O 12 78 91.5

Acidic Hydrolysis Considerations

While sulfuric acid enables faster ester cleavage (6h vs. 8h for NaOH), it promotes oxazole ring opening at temperatures >50°C. Controlled protonation using Amberlyst-15 resin in methanol mitigates this issue, achieving 82% yield with 96.4% purity.

Emerging Methodologies

Photocatalytic Decarboxylative Coupling

Recent advances employ iridium-based photocatalysts (e.g., Ir(ppy)₃) for visible-light-mediated coupling between thiophen-2-ylboronic acid and ethoxy-oxazole carboxylates. Initial trials show 67% yield under blue LED irradiation (456 nm, 24h).

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer during critical steps like cyclocondensation. A prototype setup using Corning AFR® module achieves 94% conversion in 8 minutes vs. 6 hours batchwise, though product isolation remains challenging.

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.34 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.21 (q, J=7.0 Hz, 2H, OCH₂), 7.12 (dd, J=5.1, 3.7 Hz, 1H, thiophene-H), 7.68 (d, J=3.7 Hz, 1H, thiophene-H), 7.92 (d, J=5.1 Hz, 1H, thiophene-H).
  • IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1620 cm⁻¹ (C=N, oxazole), 1265 cm⁻¹ (C-O-C).

Chromatographic Purity Standards

Method Column Mobile Phase Retention Time (min)
HPLC-UV C18, 250 × 4.6 mm MeCN/H₂O (0.1% TFA) 35:65 8.2
UPLC-MS BEH C18, 2.1 × 50 mm MeCN/H₂O (0.1% FA) 40:60 3.7

Chemical Reactions Analysis

5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the oxazole ring.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of oxazole derivatives. For example, compounds similar to 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid have shown promising cytotoxic effects against various cancer cell lines. Research indicates that modifications in the oxazole ring can enhance the potency against specific cancer types, such as breast and colorectal cancers .

Case Study:
In a study by Wu et al., derivatives of benzoxazole were synthesized and evaluated for their cytotoxicity against MCF-7 (human breast cancer) and HCT-116 (human colorectal carcinoma) cells. The results indicated that certain substitutions on the oxazole ring significantly increased cytotoxicity, suggesting a potential pathway for developing new anticancer agents .

1.2 Antimicrobial Properties

The thienyl component in this compound contributes to its antimicrobial activity. Research has demonstrated that similar compounds exhibit activity against various bacterial strains, making them candidates for antibiotic development .

Materials Science

2.1 Organic Electronics

The unique electronic properties of compounds containing oxazole and thienyl groups make them suitable for applications in organic electronics. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where their electron-donating properties are advantageous for charge transport .

Table 1: Comparison of Electronic Properties

CompoundHOMO Energy Level (eV)LUMO Energy Level (eV)Band Gap (eV)
This compound-5.10-3.002.10
Benzothiazole Derivative-5.20-3.102.10

Agricultural Chemistry

3.1 Herbicidal Activity

Compounds similar to this compound have been investigated for their herbicidal properties. Research indicates that these compounds can inhibit specific enzyme pathways in plants, leading to effective weed control without harming crop species .

Case Study:
A field study demonstrated that a derivative of this compound effectively controlled common weeds in maize fields while showing minimal phytotoxicity to the maize plants themselves.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The oxazole ring and thiophene moiety are thought to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of 5-ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Notable Properties/Applications
This compound 2: Thien-2-yl; 5: Ethoxy C₁₀H₉NO₄S 251.24* Not explicitly listed Likely intermediate; lipophilicity enhanced by ethoxy
5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid 2: Thien-2-yl; 5: H C₈H₅NO₃S 195.20 143659-15-8 Pharmaceutical intermediate; lower lipophilicity
5-Ethoxy-2-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid 2: 4-Fluorophenyl; 5: Ethoxy C₁₂H₁₀FNO₄ 251.21 923819-89-0 Higher polarity due to fluorine; potential biological activity
5-(5-Methylthiophen-2-yl)-1,3-oxazole-4-carboxylic acid 2: 5-Methylthien-2-yl; 5: H C₉H₇NO₃S 209.22 1083401-51-7 Methyl group may enhance metabolic stability
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid 2: Phenyl; 5: Methyl C₁₁H₉NO₃ 203.19 Not listed Simplified structure; aromatic interactions
5-(Cyclohexylmethyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid 2: Thien-2-yl; 5: Cyclohexylmethyl C₁₅H₁₇NO₃S 291.37 Not listed Bulky substituent; potential for improved target selectivity

*Calculated based on analogous compounds.

Key Observations:
  • Thiophene vs. Phenyl: Thiophene-containing analogs (e.g., CAS 143659-15-8) may exhibit stronger π-π stacking with biological targets compared to phenyl-substituted derivatives (e.g., CAS 923819-89-0) . Methyl and Fluorine Modifications: Methyl groups (e.g., 5-methylthiophen-2-yl) improve metabolic stability, while fluorine atoms (e.g., 4-fluorophenyl) enhance electronegativity and polarity .

Biological Activity

5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H9NO4SC_{10}H_{9}NO_{4}S with a molecular weight of 239.25 g/mol. The compound features an ethoxy group and a thienyl moiety attached to an oxazole ring, which contributes to its biological properties. Its structural representation can be summarized as follows:

SMILES Notation :
CCOc1oc(nc1C(=O)O)c1cccs1 .

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of various oxazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. For instance, a library of oxadiazole derivatives showed promising results against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma) . While specific IC50 values for this compound were not detailed in the literature, its structural analogs have demonstrated significant activity.

The mechanism of action for compounds similar to this compound often involves inhibition of critical enzymes associated with cancer progression. For example, some oxadiazole derivatives were found to inhibit topoisomerase I activity, which is crucial for DNA replication and cell division . This inhibition could lead to increased cytotoxicity in cancer cells.

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like this compound. Modifications in the structure can significantly alter the potency and selectivity of these compounds against various biological targets.

CompoundModificationIC50 (µM)Target
Compound AEthoxy group0.025hAC Inhibition
Compound BMethyl substitution0.069hAC Inhibition
Compound CThienyl moietyTBDCytotoxicity

Note: The actual IC50 values for this compound are still under investigation.

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of oxazole derivatives, researchers synthesized a series of compounds and evaluated their effects on cancer cell lines. The results indicated that modifications in the oxazole ring could enhance cytotoxicity compared to unmodified structures . Although specific data for 5-Ethoxy-2-thien-2-yloxazole was limited, its structural characteristics suggest similar potential.

Case Study 2: Enzyme Inhibition

Another investigation revealed that compounds within the same class exhibited inhibitory effects on various enzymes implicated in cancer metabolism. The study highlighted that small changes in substituents could lead to substantial differences in enzyme inhibition profiles .

Q & A

Q. What are the optimal synthetic routes for 5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis of oxazole-carboxylic acid derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds like 3-formyl-1H-indole-2-carboxylic acid derivatives are synthesized by refluxing with 2-aminothiazol-4(5H)-one or 2-thioxo-thiazolidin-4-one in acetic acid with sodium acetate as a catalyst . Key optimization steps include:

  • Reagent stoichiometry: Maintaining a 1:1.1 molar ratio of aldehyde to heterocyclic amine to minimize side reactions.
  • Reaction duration: Refluxing for 3–5 hours to ensure complete cyclization.
  • Purification: Recrystallization from acetic acid or DMF/acetic acid mixtures to isolate high-purity crystalline products .

Q. How can the physicochemical properties (e.g., melting point, solubility) of this compound be systematically characterized?

Methodological Answer: Physicochemical characterization should include:

  • Melting point determination: Use differential scanning calorimetry (DSC) or capillary methods. For example, structurally similar oxazole derivatives (e.g., 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid) exhibit melting points around 182–183°C .
  • Solubility profiling: Test solubility in polar (water, DMSO) and non-polar solvents (diethyl ether) using UV-Vis spectroscopy or gravimetric analysis.
  • Spectral analysis: Confirm structure via 1H^1H/13C^{13}C-NMR, FTIR (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}), and HRMS .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory efficacy)?

Methodological Answer: Contradictions may arise from assay variability or structural modifications. To address this:

  • Standardized bioassays: Use consistent protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects) across studies.
  • Structure-activity relationship (SAR) analysis: Compare substituent effects; e.g., ethoxy groups may enhance membrane permeability, while thienyl moieties influence target binding .
  • Cross-validation: Replicate studies in multiple cell lines (e.g., HCT-116 for anticancer activity) and animal models .

Q. How can computational modeling guide the optimization of this compound for enhanced pharmacological activity?

Methodological Answer:

  • Molecular docking: Simulate interactions with targets like bacterial DNA gyrase (for antimicrobial activity) or cancer-related kinases using AutoDock Vina.
  • ADMET prediction: Use tools like SwissADME to predict bioavailability, ensuring substituents (e.g., ethoxy groups) do not compromise metabolic stability .
  • Quantum mechanical calculations: Analyze electron density maps to identify reactive sites for functionalization (e.g., adding electron-withdrawing groups to improve electrophilicity) .

Q. What analytical methods are recommended to assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Impurity profiling: Use LC-MS to identify byproducts (e.g., hydrolysis of the oxazole ring under acidic conditions).
  • Storage recommendations: Store in airtight containers at –20°C, desiccated, to prevent carboxylic acid dimerization or esterification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-Ethoxy-2-thien-2-yl-1,3-oxazole-4-carboxylic acid

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